methyl 3-(1H-tetrazol-1-yl)benzoate
Overview
Description
Methyl 3-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a tetrazole ring is attached to the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-tetrazol-1-yl)benzoate typically involves the reaction of 3-aminobenzoic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The resulting 3-(1H-tetrazol-1-yl)benzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-tetrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 3-(1H-tetrazol-1-yl)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(1H-tetrazol-1-yl)benzoate involves its interaction with various molecular targets, depending on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tetrazole ring is known to mimic carboxylate groups, allowing it to bind to active sites of enzymes and disrupt their function .
Comparison with Similar Compounds
Methyl 3-(1H-tetrazol-1-yl)benzoate can be compared with other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Similar in structure but lacks the ester group.
1H-Tetrazole-5-acetic acid: Contains an acetic acid group instead of a benzoate ester.
2-(1H-Tetrazol-5-yl)pyridine: Contains a pyridine ring instead of a benzene ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its ester functionality, which allows for additional chemical modifications and applications .
Properties
IUPAC Name |
methyl 3-(tetrazol-1-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-3-2-4-8(5-7)13-6-10-11-12-13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUVVGYZQRNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293572 | |
Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309279-57-0 | |
Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309279-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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